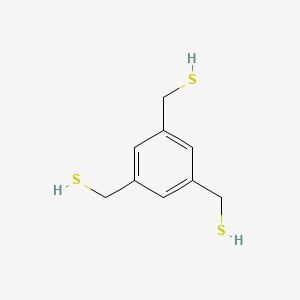

1,3,5-Tris(mercaptomethyl)benzene

説明

Significance of Tripodal Molecular Scaffolds in Advanced Chemical Synthesis and Materials Science

Tripodal molecular scaffolds are molecules that possess three "arms" or functional groups extending from a central core, creating a C₃-symmetric structure. This predictable three-dimensional geometry is a key property that makes them invaluable in chemical design. mdpi.com The rigid and pre-organized nature of these scaffolds allows for precise control over the spatial arrangement of functional groups, which is crucial for creating highly ordered molecular assemblies and materials with specific properties. acs.org

The utility of tripodal ligands is widespread across various domains of applied coordination chemistry. mdpi.com They are instrumental in:

Catalysis: Creating well-defined active sites for catalytic reactions. mdpi.com

Materials Science: Serving as building blocks for metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and self-assembled monolayers (SAMs). mdpi.comossila.com For instance, tripodal triptycenes have been shown to form highly uniform and densely packed SAMs on substrates like gold. acs.orgnih.gov

Molecular Magnetism and Electronics: Designing single-molecule magnets and components for molecular gears and motors. mdpi.com

Chemosensing: Developing receptors for the selective binding of specific ions or molecules. mdpi.com

Lanthanide Chemistry: Stabilizing unusual oxidation states, such as Tb(IV), by providing a robust coordination environment that prevents unwanted rearrangements. rsc.orgnih.gov

The ability to tune the properties of the central core and the functional arms through synthetic chemistry allows for the rational design of tripodal scaffolds for a vast array of advanced applications. mdpi.com

Overview of Benzene-1,3,5-trimethanethiol as a Versatile Building Block

Benzene-1,3,5-trimethanethiol stands out as a versatile building block due to the reactive nature of its three thiol groups. These groups can readily undergo a variety of chemical transformations, making the molecule a key intermediate in organic synthesis. The most common synthetic route to 1,3,5-Tris(mercaptomethyl)benzene involves the nucleophilic substitution of 1,3,5-tris(bromomethyl)benzene (B90972) with a sulfur source like thiourea, followed by hydrolysis. vulcanchem.com

The strategic placement of the three mercaptomethyl groups allows this compound to act as a tridentate ligand, capable of coordinating to a single metal center or linking multiple metal centers to form extended networks. This property is fundamental to its application in coordination chemistry and the synthesis of porous materials. vulcanchem.commdpi.com Furthermore, the thiol groups can be oxidized to form disulfide bridges, a reaction that is particularly useful in peptide cyclization and the formation of dynamic covalent polymers. vulcanchem.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | Benzene-1,3,5-triyltrimethanethiol chemspider.com |

| Other Names | This compound, [3,5-Bis(sulfanylmethyl)phenyl]methanethiol alfa-chemistry.com |

| CAS Number | 38460-57-0 chemspider.comalfa-chemistry.com |

| Molecular Formula | C₉H₁₂S₃ alfa-chemistry.comnih.gov |

This table is interactive. Click on the headers to sort.

Evolution of Research on this compound and its Derivatives

Research interest in 1,3,5-trisubstituted benzene (B151609) scaffolds has grown significantly over the years, leading to a wide variety of derivatives with tailored functionalities. The journey often begins with a suitable precursor, 1,3,5-tris(bromomethyl)benzene, which is a key starting material for many syntheses. nih.govsigmaaldrich.com The crystal structure of this precursor has been studied, revealing weak intermolecular contacts that mediate its crystal packing. researchgate.net

From this common starting point, chemists have explored numerous derivatives by replacing the bromine atoms or, subsequently, the thiol groups of this compound with other functionalities. This has led to the creation of a diverse family of molecules, including:

Amine Derivatives: Compounds like Benzene-1,3,5-triyltrimethanamine are used as building blocks for materials like COFs. bldpharm.com

Carboxylic Acid Derivatives: 1,3,5-Tris(4-carboxyphenyl)benzene has been investigated for its ability to bind to DNA, showing potential in anticancer research. nih.gov

Aldehyde Derivatives: 1,3,5-Tris(p-formylphenyl)benzene serves as an important intermediate in the synthesis of larger, more complex structures for materials science. chemicalbook.com

Nitrogen-Rich Heterocycles: The reaction of trimesic acid with o-phenylenediamine (B120857) yields 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene, an organic linker used to construct novel metal-organic frameworks (MOFs) with significant CO₂ adsorption capacities. mdpi.com

Organometallic and Coordination Complexes: The tripodal nature of the scaffold has been exploited to create complexes with various metals, including lanthanides, for applications in magnetism and catalysis. rsc.orgnih.gov

This evolution from a simple, symmetrical molecule to a vast library of functional derivatives highlights the power and versatility of the 1,3,5-trisubstituted benzene core in modern chemical research. The ongoing exploration of these compounds continues to push the boundaries of supramolecular chemistry, materials science, and medicinal chemistry. mdpi.comossila.comnih.gov

Table 2: Key Precursors and Derivatives in the Chemistry of this compound

| Compound Name | Molecular Formula | Key Application/Role |

|---|---|---|

| 1,3,5-Tris(bromomethyl)benzene | C₉H₉Br₃ | Primary precursor for synthesis sigmaaldrich.com |

| 1,3,5-Tris(chloromethyl)benzene | C₉H₉Cl₃ | Halogenated precursor nist.gov |

| 1,3,5-Benzenetrithiol | C₆H₆S₃ | Related thiol-based building block nih.gov |

| 1,3,5-Tris(4-hydroxyphenyl)benzene | C₂₄H₁₈O₃ | Building block for COFs and HOFs ossila.com |

| 1,3,5-Tris(4-carboxyphenyl)benzene | C₂₇H₁₈O₆ | DNA-binding studies, potential anticancer agent nih.gov |

| 1,3,5-Tris(p-formylphenyl)benzene | C₂₇H₁₈O₃ | Intermediate for organic synthesis chemicalbook.com |

This table is interactive. Click on the headers to sort.

Structure

3D Structure

特性

分子式 |

C9H12S3 |

|---|---|

分子量 |

216.4 g/mol |

IUPAC名 |

[3,5-bis(sulfanylmethyl)phenyl]methanethiol |

InChI |

InChI=1S/C9H12S3/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-3,10-12H,4-6H2 |

InChIキー |

STWRQBYJSPXXQE-UHFFFAOYSA-N |

正規SMILES |

C1=C(C=C(C=C1CS)CS)CS |

製品の起源 |

United States |

Synthetic Methodologies and Precursor Chemistry of 1,3,5 Tris Mercaptomethyl Benzene

Preparation of Substituted 1,3,5-Tris(mercaptomethyl)benzene Ligand Derivatives

The nucleophilic nature of the thiol groups makes them amenable to reactions with various electrophiles. A common strategy for functionalization is S-alkylation, where the thiol is deprotonated with a base to form a thiolate, which then reacts with an alkyl halide or other electrophilic species. This approach allows for the introduction of a wide range of substituents onto the sulfur atoms.

For instance, reaction with different alkyl bromides can lead to the formation of tris-thioether derivatives with varying chain lengths or functional groups. These derivatives can exhibit different solubility profiles and coordination properties compared to the parent thiol.

Furthermore, Michael addition reactions with α,β-unsaturated carbonyl compounds provide another avenue for derivatization. This reaction allows for the introduction of ester, ketone, or nitrile functionalities, expanding the chemical diversity of the resulting ligands.

The thiol groups can also undergo oxidation to form disulfide bonds. Intramolecular disulfide bond formation can lead to cyclic structures, while intermolecular disulfide bonds can result in the formation of oligomers or polymers. Controlled oxidation can be a useful tool for creating dynamic covalent networks.

Advanced Spectroscopic and Structural Characterization Techniques for Synthetic Validation

Ligand Characteristics and Coordination Modes of Benzene-1,3,5-trimethanethiol

This compound is classified as a three-fold symmetric, tridentate bridging ligand. nih.gov The flexible methylene (-CH₂) spacers between the benzene ring and the sulfur atoms allow the thiol groups to orient themselves to coordinate with multiple metal centers, facilitating the formation of macrocyclic or cage-like structures. This flexible, tripodal design is particularly suited for creating specific geometric arrangements in supramolecular chemistry. The thiol groups are thiophilic, meaning they have a strong affinity for binding with soft metal ions and metalloids. nih.gov In the assemblies discussed below, the ligand primarily acts as a bridging linker, where each of its three thiol arms binds to a different metal center, thus connecting them into a larger, well-defined architecture.

Formation of Organometallic Clusters

The ability of this compound to bridge multiple metal centers makes it a candidate for the synthesis of organometallic clusters. These structures are of interest for their potential applications in catalysis, materials science, and molecular electronics.

While the tripodal nature of this compound is well-suited for forming clusters with various transition metals, specific details regarding its complexation with osmium were not found in the surveyed scientific literature. However, the synthesis of a sulfur-donor analogue, Benzene-1,3,5-tri(dithiocarboxylate), with other transition metals like copper(I) and molybdenum(II) has been demonstrated, resulting in trinuclear and hexanuclear complexes, respectively. nih.gov This suggests that this compound likely forms stable clusters with a range of transition metals, though specific structural characterization remains a subject for further research.

Supramolecular Architectures and Self Assembly Phenomena

Rational Design Principles for Self-Assembling Systems Utilizing 1,3,5-Tris(mercaptomethyl)benzene

The rational design of self-assembling systems based on this compound hinges on several key principles that leverage its unique structural and chemical characteristics. The C3 symmetry of the benzene (B151609) core is a powerful directing element, predisposing the molecule to form highly ordered, often symmetrical, supramolecular constructs. The flexible methylene (B1212753) spacers between the benzene ring and the thiol groups allow for conformational adaptability, enabling the molecule to adopt the necessary orientations for complex formation with other molecular components.

The nucleophilic and soft nature of the thiol groups dictates the primary interactions that drive self-assembly. These thiol moieties can readily coordinate with soft metal ions, leading to the formation of stable metal-organic cages and coordination polymers. The directionality of these metal-sulfur bonds, combined with the C3 symmetry of the ligand, allows for the predictable formation of discrete, high-symmetry architectures.

Furthermore, the thiol groups can participate in hydrogen bonding, either as donors or acceptors, and can be oxidized to form disulfide bonds, introducing a covalent component to the self-assembly process. This dual nature allows for the creation of dynamic systems that can respond to external stimuli such as changes in pH or redox potential. The principles of dynamic covalent chemistry are therefore central to designing responsive materials based on this versatile building block.

Formation of Discrete Supramolecular Constructs

The unique geometry and reactivity of this compound have been harnessed to create a range of discrete supramolecular structures, from relatively simple cyclophanes to more complex cage-like and macrobicyclic systems.

Synthesis and Characterization of Cyclophanes

The C3-symmetric nature of this compound makes it an ideal building block for the synthesis of tris-bridged cyclophanes. A notable example is the synthesis of a C3-symmetric [2.2.2]cyclophane. In this work, the sodium salt of this compound was coupled with a tribromide derivative under high-dilution conditions to yield a trithia2.2.2benzenophane. This trithia derivative serves as a precursor to the final cyclophane, which is obtained through subsequent chemical modifications. The formation of this cyclophane highlights the utility of the thiol groups in directed, covalent bond formation to construct strained, yet stable, macrocyclic architectures. polimi.it

| Cyclophane Synthesis | Reactants | Key Intermediate | Final Product | Reference |

| Tris-bridged [2.2.2]cyclophane | Sodium salt of this compound and a C3-symmetric tribromide | Trithia2.2.2benzenophane | 2.2.2benzenophane derivative | polimi.it |

Development of Cage-Type Structures

While direct synthesis of cage-type structures solely from this compound is not extensively documented, the principles of molecular paneling using analogous C3-symmetric ligands provide a clear blueprint for their potential formation. For instance, triangular panels like 2,4,6-tris(4-pyridyl)benzene have been shown to form M6L4 octahedral cages with suitable metal corners. polimi.it By analogy, this compound, acting as a flexible C3-symmetric panel, is a prime candidate for the construction of metal-organic cages. The coordination of the three thiol groups to metal centers would be expected to generate discrete, three-dimensional cage structures. The size and shape of the resulting cage could be tuned by the choice of the metal ion and the reaction conditions.

The formation of such cages would be governed by the coordination geometry of the metal ion and the conformational flexibility of the mercaptomethyl arms. These structures are of significant interest for their potential applications in molecular recognition, catalysis, and as nanoscale containers.

Assembly of Macrobicycles and Cryptands (e.g., Pn3L2Cl3 Systems)

The synthesis of macrobicycles and cryptands from C3-symmetric building blocks is a well-established strategy in supramolecular chemistry. nih.gov The reaction of a C3-symmetric tripodal ligand with a complementary bridging unit can lead to the formation of complex, cage-like molecules. While specific examples utilizing this compound to form Pn3L2Cl3 type systems are not explicitly reported, the fundamental principles suggest its suitability for such syntheses.

In a hypothetical Pn3L2Cl3 assembly, this compound (L) would act as the tripodal ligand. The three thiol groups could react with a suitable metal-halide complex (e.g., PnCl3) to form a cryptand-like structure. The notation Pn3L2Cl3 suggests a cage formed from two tripodal ligands (L) and three metal centers (Pn), with chloride ions potentially acting as counter-ions or being involved in the coordination sphere. The formation of such a structure would be a testament to the power of self-assembly in creating highly complex and organized molecular architectures from relatively simple precursors.

Mechanistic Investigations of Self-Assembly Processes

Understanding the dynamics and mechanisms of self-assembly is crucial for controlling the formation of desired supramolecular architectures and for designing systems with responsive properties.

Dynamics of Self-Assembly in Solution

While detailed mechanistic studies specifically on the self-assembly of this compound are limited, research on analogous systems, such as benzene-1,3,5-tricarboxamides (BTAs), provides significant insights into the potential dynamic processes involved. tue.nlnih.gov

For BTA systems, self-assembly in solution is often a dynamic equilibrium between monomeric, dimeric, and higher-order aggregated states. rsc.orgrsc.org The stability and dynamics of these assemblies are highly dependent on factors such as solvent, temperature, and concentration. In aqueous environments, the self-assembly of BTA derivatives can be very slow, with systems taking hours or even days to reach equilibrium, suggesting that molecules can become kinetically trapped in metastable states. tue.nl This is in contrast to the rapid equilibration often observed in apolar organic solvents. tue.nl

It is reasonable to expect that the self-assembly of this compound, particularly in the presence of metal ions, would also exhibit dynamic behavior. The formation and dissociation of metal-sulfur bonds would be a key dynamic process, allowing the system to potentially correct errors and arrive at the thermodynamically most stable assembly. The study of these dynamics, likely through techniques such as variable-temperature NMR and mass spectrometry, would be essential for understanding and controlling the formation of supramolecular structures based on this versatile thiol ligand.

Influence of Steric Effects on Molecular Preorganization and Assembly Kinetics

The substitution pattern of the benzene ring in derivatives of this compound plays a crucial role in directing the self-assembly process. The presence of substituents at the 1,3,5-positions can lead to specific, preorganized conformations that favor the formation of ordered supramolecular structures.

For instance, the introduction of bulky groups can create steric hindrance that guides the orientation of interacting moieties. This "steric gearing" effect can force binding elements to adopt a convergent conformation, positioning them on the same face of the central benzene ring. nih.gov This preorganization can enhance the binding affinity of the resulting supramolecular host for a guest molecule. nih.gov While even smaller groups like methyl can lead to increased binding affinity compared to unsubstituted analogues, the steric advantage conferred by larger groups like ethyls can be more significant, though the extent of this advantage depends on the specific interacting groups. nih.gov

The kinetics of the assembly process are also influenced by these steric factors. The rate at which monomers come together to form larger aggregates can be modulated by the size and nature of the substituents. Sterically demanding groups can slow down the assembly process, allowing for more ordered and thermodynamically stable structures to form. Conversely, less sterically hindered monomers might aggregate more rapidly, potentially leading to kinetically trapped, less-ordered assemblies.

Impact of Solvent and External Additives on Self-Assembly Pathways and Conformational Isomerism

The environment in which the self-assembly of this compound derivatives occurs is a critical determinant of the final supramolecular architecture. The choice of solvent and the presence of external additives can significantly influence both the pathway of assembly and the resulting conformational isomers.

Solvent Effects:

The polarity and hydrogen-bonding capabilities of the solvent play a pivotal role. In non-polar solvents, intermolecular hydrogen bonds between the functional groups of the monomers are the primary driving force for self-assembly. For example, in cyclohexane, derivatives of benzene-1,3,5-tricarboxamide (B1221032) (a related class of compounds) can form well-defined, stacked structures. rsc.org In contrast, polar or protic solvents can compete for hydrogen bonding sites, potentially disrupting the self-assembly process or leading to the formation of different types of aggregates. The gelation ability of a benzene-1,3,5-tricarboxamide derivative, for instance, has been shown to be highly solvent-dependent. researchgate.net

| Solvent | Gelation Ability of a Benzene-1,3,5-tricarboxamide derivative |

| Dodecane | Partial Gel |

| Toluene | Partial Gel |

| Methylcyclohexane | Gel |

| Ethyl Acetate (B1210297) | Precipitation |

| Tetrahydrofuran | Soluble |

| Data based on a concentration of 50 mg/mL. researchgate.net |

External Additives:

The addition of other molecules to the system can also steer the self-assembly process. These additives can act as templates, guests, or modulators of the intermolecular interactions. For example, the presence of certain ions or small molecules can stabilize specific conformations or bridge between monomers, leading to the formation of distinct supramolecular structures.

The interplay between the intrinsic properties of the this compound derivative and the external environment allows for a high degree of control over the self-assembly process, enabling the rational design of complex supramolecular architectures.

Exploration of Endohedral Inclusion Phenomena in Self-Assembled Frameworks

A fascinating aspect of the supramolecular structures formed from this compound and its derivatives is their ability to encapsulate other molecules within their cavities, a phenomenon known as endohedral inclusion. These self-assembled frameworks can create well-defined pockets and channels that are capable of hosting guest molecules.

The formation of these inclusion complexes is driven by a combination of factors, including size and shape complementarity between the host framework and the guest molecule, as well as non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking.

For example, 1,3,5-triaroylbenzene (TAB) derivatives, which share a similar structural motif, have been shown to form crystalline materials that include solvent molecules like ethyl acetate or water within their networks. researchgate.netumsl.edu The architecture of these host-guest systems can vary, with some forming highly symmetrical, interpenetrated networks. researchgate.net The crowded internal environment of cyclophanes synthesized from this compound demonstrates the potential for creating sterically congested cavities capable of close contacts with included species. researchgate.net

Applications in Advanced Materials Science

Polymer and Macromolecular Chemistry

The unique structural characteristics of 1,3,5-tris(mercaptomethyl)benzene have led to its significant use in polymer and macromolecular chemistry. Its ability to form multiple covalent bonds through its thiol groups is central to its application in creating highly structured and functional polymeric materials.

Thiol-Ene Click Chemistry in Polymer Synthesis

Thiol-ene "click" chemistry is a powerful and efficient method for polymer synthesis, known for its high yields, rapid reaction rates, and tolerance to various functional groups. researchgate.net This reaction involves the addition of a thiol to a carbon-carbon double bond (an ene), which can be initiated by radicals or light. nih.govrsc.org The trifunctionality of this compound makes it an excellent candidate for creating crosslinked polymer networks through this chemistry.

Photoinitiated Thiol-Ene Reactions

Photoinitiated thiol-ene reactions are a cornerstone of modern polymer chemistry, allowing for spatial and temporal control over the polymerization process. nih.gov The reaction is triggered by UV light in the presence of a photoinitiator, which generates radicals that initiate the thiol-ene coupling. westmont.edu This method is particularly useful for creating patterned materials and thin films.

Research has demonstrated the use of this compound in photoinitiated thiol-ene polymerizations to create highly crosslinked networks. For instance, when combined with multi-functional ene monomers, it can rapidly form a robust polymer network upon UV exposure. rsc.org The efficiency of these reactions is often high, leading to near-quantitative conversion of the thiol and ene functional groups. westmont.edu

Table 1: Components in a Typical Photoinitiated Thiol-Ene Reaction

| Component | Role | Example |

| Thiol Monomer | Crosslinker/Core | This compound |

| Ene Monomer | Network Former | Trimethylolpropane triallyl ether |

| Photoinitiator | Radical Source | 2,2-Dimethoxy-2-phenylacetophenone (DMPA) |

Radical-Mediated Thiol-Ene Polymerization

Radical-mediated thiol-ene polymerization proceeds through a step-growth mechanism involving the alternating addition of a thiyl radical to an ene and subsequent chain transfer from a thiol. nih.gov This process can be initiated either thermally or photochemically. nih.gov The reaction is generally efficient and less prone to oxygen inhibition compared to other radical polymerizations.

In the context of this compound, this reaction is employed to produce highly branched or crosslinked polymers. The trifunctional nature of this thiol ensures the formation of a three-dimensional network structure when reacted with di- or multi-functional enes. The kinetics of these reactions are influenced by the structure of both the thiol and the ene. researchgate.net

Thiol-Michael Addition Reactions for Macromolecular Construction

The thiol-Michael addition is a conjugate addition of a thiol to an electron-deficient alkene, such as an acrylate (B77674) or maleimide. researchgate.netnih.gov This reaction is typically catalyzed by a base or a nucleophile and is known for its high efficiency and selectivity under mild conditions. researchgate.netnih.gov It is a powerful tool for the synthesis of well-defined macromolecules.

This compound can act as a trifunctional core in thiol-Michael addition reactions, enabling the construction of complex macromolecular structures. For example, its reaction with monofunctional acrylates can lead to the formation of star-shaped molecules. When reacted with di-functional Michael acceptors, it acts as a crosslinker to form polymer networks. The kinetics of the thiol-Michael reaction are dependent on factors such as the pKa of the thiol and the nature of the Michael acceptor. nsf.gov

Synthesis of Branched and Star-Shaped Macromolecules

The C3-symmetric structure of this compound makes it an ideal core molecule for the synthesis of star-shaped and highly branched polymers. These architectures are of significant interest due to their unique rheological and solution properties compared to their linear analogues.

By reacting this compound with an excess of a difunctional monomer containing both a polymerizable group and a group that can react with the thiol, star polymers can be synthesized. For instance, a monomer with both an acrylate and a protected hydroxyl group could be used. The thiol groups of the core molecule would react with the acrylate groups, and subsequent deprotection and polymerization from the hydroxyl groups would yield a three-arm star polymer. The synthesis of star-shaped copolymers with hyperbranched cores has also been explored, showcasing the versatility of using multi-functional initiators. researchgate.net

Ligand-Crosslinking Strategies for Functional Material Composites (e.g., Quantum Dot Films)

The thiol groups of this compound can act as effective ligands for semiconductor nanocrystals, such as quantum dots (QDs). This property is utilized in the fabrication of functional material composites, particularly QD films. The compound can serve as a crosslinking agent to bridge individual QDs, forming a stable and robust network.

This crosslinking strategy is crucial for the performance of QD-based devices, such as light-emitting diodes (LEDs) and solar cells. The inter-dot spacing and the electronic coupling between QDs can be precisely controlled by the length and nature of the crosslinking ligand. The trifunctionality of this compound allows for the creation of a rigid, three-dimensional network of QDs, which can enhance charge transport and improve device efficiency and stability. The use of radical-mediated reactions, such as the thiol-ene reaction, can also be applied to create these crosslinked networks in a controlled manner. nih.gov

Integration into Polymerizable Compositions and Resins for Optical Materials

This compound is utilized in the formulation of polymerizable compositions and resins to create optical materials with a high refractive index. These materials are crucial components in various optical devices, including lenses and transparent resins. The incorporation of this tripodal thiol, with its sulfur-containing functional groups, into a triazine-based monomer can result in transparent optical resins with an excellent refractive index, surface hardness, and absorbance. google.com This approach allows for the control of a wide range of refractive indices by adjusting the composition of the monomer. google.com

Porous Crystalline Frameworks

The C3-symmetric nature of this compound makes it an ideal candidate for the construction of highly ordered, porous crystalline frameworks such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).

Metal-Organic Frameworks (MOFs) are a class of crystalline materials composed of metal ions or clusters coordinated to organic ligands. The tripodal design of molecules like this compound allows them to act as versatile organic linkers. For instance, related trisubstituted benzene (B151609) derivatives, such as 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene (TIBM), have been successfully used to synthesize novel MOFs with metals like copper, chromium, and aluminum. mdpi.comresearchgate.net These TIBM-based MOFs exhibit interesting properties, including significant CO2 adsorption capacity, which is influenced by the choice of the metal center. mdpi.comresearchgate.net Specifically, the copper-based TIBM-MOF showed a notable CO2 adsorption of 3.60 mmol/g. mdpi.comresearchgate.net

Similarly, the use of 1,3,5-tris(1-imidazolyl)benzene as a tripodal ligand in conjunction with dicarboxylate ligands has led to the formation of 3D porous MOFs with selective gas adsorption properties. rsc.org Another example is the use of 1,3,5-tris(4-carboxyphenyl)benzene, an expanded tripodal ligand, in the synthesis of porous polyoxometalate-based MOFs, which have shown potential in electrocatalysis. rsc.org These examples highlight the principle of using C3-symmetric benzene derivatives as foundational building blocks for functional MOFs.

Below is an interactive data table summarizing the properties of TIBM-MOFs with different metal ions.

| Linker | Metal Ion | BET Surface Area (m²/g) | Pore Volume (cm³/g) | CO₂ Adsorption (mmol/g) | CO₂/N₂ Selectivity |

| TIBM | Al | 450 | 0.28 | 2.1 | 35 |

| TIBM | Cr | 380 | 0.35 | 1.6 | 10 |

| TIBM | Cu | 520 | 0.21 | 3.6 | 53 |

Table 1: Comparison of properties of TIBM-MOFs with different metal centers. Data sourced from mdpi.comresearchgate.net.

Covalent Organic Frameworks (COFs) are crystalline porous polymers with structures held together by strong covalent bonds. The precise geometry of this compound is advantageous for the bottom-up synthesis of these materials. While direct use of this compound is one approach, related tripodal molecules like 1,3,5-triformylbenzene and 1,3,5-tris(4-aminophenyl)benzene (B174889) are commonly employed in constructing hexagonal COFs through reversible condensation reactions. mdpi.com For example, a hexagonal COF, COF-LZU1, was synthesized from 1,3,5-triformylbenzene and 1,4-diaminobenzene. mdpi.com

A significant advancement in COF synthesis is the use of "thiol-ene" click chemistry, a highly efficient and specific reaction. rsc.org This strategy has been employed to construct chiral COFs, which have potential applications in separation sciences. jiangnan.edu.cnrsc.org In this approach, a precursor COF containing vinyl groups is first synthesized. jiangnan.edu.cn Subsequently, a chiral thiol derivative is introduced, which reacts with the vinyl groups via the thiol-ene click reaction to create a chiral environment within the COF. jiangnan.edu.cn For instance, a chiral COF, CTzDva, was synthesized by reacting a vinyl-functionalized COF (TzDva) with a chiral sulfur derivative. jiangnan.edu.cn This method provides a versatile platform for creating a variety of chiral COFs with tailored properties for applications like gas chromatography. jiangnan.edu.cnrsc.org This post-synthetic modification allows for the introduction of functional groups that can tune the properties of the COF, such as hydrophilicity and proton conductivity. nih.gov

Role in the Construction of Covalent Organic Frameworks (COFs)

Nanomaterials and Surface Chemistry

The thiol groups of this compound exhibit a strong affinity for noble metal surfaces, making it a key component in the field of nanomaterials and surface chemistry.

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on the surface of a substrate. Alkanethiols are widely known to form robust SAMs on gold surfaces. rsc.orgrsc.org The sulfur atoms of the thiol groups form a strong covalent bond with the gold, leading to a well-defined interface. rsc.org The tripodal structure of this compound allows it to anchor to the gold surface at three points, potentially leading to a more stable and well-ordered monolayer compared to its monothiol counterparts.

Studies on related aromatic thiols like benzenethiol (B1682325) (BT) and benzenemethanethiol (BMT) have shown that even small changes in the molecular structure, such as the insertion of a methylene (B1212753) spacer, can significantly impact the structure and thermal stability of the resulting SAMs on a Au(111) surface. nih.gov While BT forms disordered phases, BMT can form well-ordered structures. nih.gov This suggests that the specific arrangement of the thiol groups on the benzene ring in this compound plays a crucial role in the organization of the monolayer at the molecular level. The formation of SAMs can modify the surface properties of the metal, which is relevant for applications in electronics and biocompatible materials. rsc.orgnih.gov

Strategies for Surface Modification and Nanofabrication Utilizing Polythiol Functionality

The polythiol character of this compound is central to its application in creating sophisticated surface architectures and nanoscale structures. The three thiol groups can act as tripodal anchors, providing a stable and well-defined attachment to surfaces, or as reactive sites for subsequent chemical transformations.

One of the primary strategies involves the formation of self-assembled monolayers (SAMs) on metallic surfaces, most notably gold. The strong affinity between sulfur and gold drives the spontaneous organization of this compound molecules on a gold substrate. Unlike monofunctional thiols, the tripodal nature of this compound offers a significant advantage in terms of binding stability. This multivalent attachment enhances the resistance of the resulting monolayer to desorption and displacement by other molecules, a critical factor for the longevity and reliability of functionalized surfaces. Research on similar tridentate sulfur ligands, such as 2,4,9-trithiaadamantane, has demonstrated that a rigid, symmetric, and tridentate anchor provides superior stability for immobilizing biomolecules on gold surfaces compared to traditional monothiol anchors. rsc.org This principle underscores the potential of this compound as a highly effective surface anchor.

The spatial arrangement of the thiol groups in this compound also plays a crucial role in directing the formation of ordered two-dimensional (2D) networks. This bottom-up approach to nanofabrication allows for the creation of nanopatterned surfaces with controlled chemical and physical properties. The ability to create such patterns is essential for a wide range of applications, including the development of biosensors, catalysts, and electronic devices.

Furthermore, the thiol groups serve as versatile handles for "thiol-ene" and "thiol-yne" click chemistry reactions. These reactions are known for their high efficiency, selectivity, and mild reaction conditions, making them ideal for surface functionalization. By exposing a surface coated with this compound to molecules containing alkene or alkyne functionalities, it is possible to covalently attach a wide variety of chemical moieties. This strategy enables the precise tailoring of surface properties, such as hydrophobicity, biocompatibility, and chemical reactivity. For instance, this approach can be used to create superhydrophilic-superhydrophobic micropatterns on surfaces, a technique valuable for creating microfluidic devices and self-cleaning surfaces. levkingroup.com The rapid and versatile nature of thiol-click photochemistry allows for the patterning of surfaces with biomolecules, which is crucial for the development of advanced biochips and sensors. rsc.org

In the realm of nanoparticle synthesis and functionalization, this compound can act as a multivalent capping agent. The three thiol groups can coordinate to the surface of a nanoparticle, providing enhanced stability and preventing aggregation. The benzene core can be further functionalized to impart specific properties to the nanoparticles, such as solubility in different solvents or the ability to bind to specific targets. The use of thiol compounds to modify the surface of gold nanoparticles is a well-established method to enhance their colloidal stability and introduce functionality. researchgate.net The tripodal nature of this compound would be expected to provide a particularly robust and stable nanoparticle coating.

The table below summarizes key research findings related to the strategies for surface modification and nanofabrication utilizing polythiol functionality, drawing parallels from similar tripodal and polythiol systems.

| Strategy | Description | Key Findings & Advantages | Potential Applications | Relevant Research Insights |

| Tripodal Anchoring for Self-Assembled Monolayers (SAMs) | Formation of SAMs on surfaces like gold, where the three thiol groups act as a stable anchor. | Enhanced thermal and chemical stability compared to monothiol anchors due to multivalent binding. Provides a well-defined orientation of the molecule on the surface. | Stable functionalization of biosensors, electronic components, and anti-corrosion coatings. | Studies on tridentate sulfur ligands show enhanced resistance to exchange reactions, leading to more robust functionalized surfaces. rsc.org |

| "Bottom-up" Nanopatterning | Self-assembly of molecules into ordered two-dimensional networks on a substrate. | Creation of regular, porous networks with defined pore sizes and chemical functionality. | Fabrication of molecular sieves, patterned substrates for cell growth, and templates for nanoparticle arrays. | Review of nanoscaled surface patterning of conducting polymers highlights the importance of self-assembly for creating functional nanostructures. nih.gov |

| Thiol-Ene/Yne Click Chemistry | Covalent attachment of molecules containing alkene or alkyne groups to the thiol-functionalized surface. | Highly efficient, selective, and biocompatible reaction. Allows for the creation of multifunctional surfaces under mild conditions. | Surface modification for biocompatibility, creation of patterned surfaces for microarrays, and fabrication of microfluidic devices. | Thiol-yne click chemistry has been shown to be an extremely fast and versatile method for creating superhydrophilic-superhydrophobic micropatterns. levkingroup.com |

| Nanoparticle Functionalization | Use as a capping agent to stabilize and functionalize nanoparticles. | Provides enhanced colloidal stability. The benzene core allows for further chemical modification to introduce desired functionalities. | Development of stable nanoparticle-based drug delivery systems, catalysts, and sensors. | The modification of gold nanoparticle surfaces with thiol compounds is a common strategy to improve their stability and functionality. researchgate.net |

Reactivity Profiles and Mechanistic Investigations

Thiol-Disulfide Redox Interconversions and Equilibrium Studies

The thiol moieties of 1,3,5-Tris(mercaptomethyl)benzene are readily involved in thiol-disulfide exchange reactions, a process of significant importance in various chemical and biological systems. mdpi.comnih.gov This reactivity is fundamental to its application in areas such as peptide cyclization. vulcanchem.com

The thiol-disulfide interchange proceeds via a nucleophilic attack of a thiolate anion on a disulfide bond. nih.gov The equilibrium of this reaction is influenced by the pKa of the participating thiols and the redox potentials of the thiol/disulfide pairs. mdpi.comnih.gov Generally, the thiolate anion is significantly more reactive than its protonated thiol counterpart. nih.gov

In the context of this compound, its three thiol groups can participate in intramolecular and intermolecular disulfide bond formation. The propensity to form cyclic or oligomeric/polymeric structures through oxidation is a key characteristic. The equilibrium between the reduced thiol form and the oxidized disulfide species can be manipulated by adjusting reaction conditions such as pH and the presence of oxidizing or reducing agents.

Studies on dithiols have shown a correlation between the reducing ability and the size of the resulting disulfide-containing ring upon oxidation. harvard.edu For instance, dithiols that form six-membered rings are typically stronger reducing agents than those forming five- or seven-membered rings. harvard.edu While specific equilibrium constants for this compound are not extensively documented in the provided results, the principles governing thiol-disulfide exchange provide a framework for understanding its redox behavior.

Table 1: Factors Influencing Thiol-Disulfide Equilibrium

| Factor | Description |

| pH | Affects the concentration of the highly reactive thiolate anion. Higher pH generally favors the thiolate form. |

| Redox Potential | The relative redox potentials of the thiol and disulfide species determine the direction of the equilibrium. |

| Solvent | The polarity and hydrogen-bonding capability of the solvent can influence the stability of the reactants and products. |

| Temperature | Affects the rate of reaction and can shift the equilibrium position based on the reaction enthalpy. |

Radical Reaction Pathways and Their Initiators

This compound is known to participate in radical reactions, a pathway that expands its synthetic utility. vulcanchem.com A prominent example of such reactivity is the thiol-ene reaction, which involves the addition of a thiol across a double bond. wikipedia.org

The thiol-ene reaction can be initiated through a free-radical mechanism, typically triggered by photoinitiators, heat, or other radical sources. wikipedia.org The process involves the formation of a thiyl radical (RS•) from the thiol. This radical then adds to an alkene in an anti-Markovnikov fashion to generate a carbon-centered radical. A subsequent chain-transfer step with another thiol molecule regenerates the thiyl radical, propagating the reaction. wikipedia.org

The trifunctionality of this compound allows for the formation of cross-linked polymer networks when reacted with di- or poly-functional alkenes. This property is valuable in materials science for the creation of functional polymers and hydrogels. vulcanchem.com The choice of initiator plays a crucial role in controlling the initiation and propagation of the radical chain reaction.

Table 2: Common Initiators for Radical Thiol-Ene Reactions

| Initiator Type | Examples | Initiation Method |

| Photoinitiators | Benzophenone, Irgacure series | UV or visible light irradiation |

| Thermal Initiators | Azobisisobutyronitrile (AIBN) | Heating |

| Redox Initiators | Peroxides with a reducing agent | Chemical reaction at room temperature |

Exploration of Nucleophilic Reactivity of Thiol Moieties

The thiol groups of this compound are inherently nucleophilic, enabling them to participate in a variety of substitution and addition reactions. This nucleophilicity is a cornerstone of its chemical behavior.

A key example of its nucleophilic character is demonstrated in alkylation reactions. For instance, the synthesis of this compound itself often involves the nucleophilic substitution of the bromine atoms in 1,3,5-tris(bromomethyl)benzene (B90972) with a sulfur nucleophile like thiourea, followed by hydrolysis. vulcanchem.com Furthermore, the resulting thiol groups can undergo alkylation with various electrophiles. nih.gov

Another important reaction showcasing the nucleophilic nature of the thiol moieties is the Michael addition, or conjugate addition, to α,β-unsaturated carbonyl compounds. researchgate.netresearchgate.net In this reaction, the thiol, often activated by a base to the more nucleophilic thiolate, adds to the β-carbon of an electron-deficient alkene. researchgate.net The trifunctional nature of this compound allows it to act as a cross-linking agent in the synthesis of polymers and other macromolecular architectures through Michael addition reactions. researchgate.net

Table 3: Examples of Nucleophilic Reactions of this compound

| Reaction Type | Electrophile | Product Type |

| Alkylation | Alkyl halides, epoxides | Thioethers |

| Michael Addition | α,β-Unsaturated ketones, esters, nitriles | Thioether adducts |

| Acylation | Acyl chlorides, anhydrides | Thioesters |

Computational and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are employed to determine the fundamental electronic properties and stable geometric arrangements of a molecule.

While direct studies on 1,3,5-Tris(mercaptomethyl)benzene are not widely published, research on similar molecules like 1,3,5-tris(trifluoromethyl)benzene (B44845) offers valuable parallels. Studies using gas-phase electron diffraction (GED) and quantum chemical calculations (ab initio at the MP2/6-31G** level) have been performed on such analogues to determine their structure. researchgate.net For the related molecule benzotrifluoride, the geometry of the carbon ring is found to be essentially a regular hexagon. researchgate.net The conformation of lowest energy for many substituted benzenes features a C-R bond (where R is the substituent group) lying in the plane of the benzene (B151609) ring. researchgate.net

Analysis of benzene itself shows that high-level calculations like Coupled Cluster with Singles, Doubles, Triples, and Quadruples (CCSDTQ) are used to accurately determine its correlation energy, which is a key component of its electronic structure. core.ac.uk These calculations reveal that the electronic structure of benzene at its equilibrium geometry is predominantly characterized by dynamic correlation. core.ac.uk

Table 1: Representative Bond Parameters from a Study on Benzotrifluoride

| Parameter | Value (rg) | Uncertainty |

|---|---|---|

| C−C (ring mean) | 139.7 pm | ± 0.3 pm |

| C-CF3 | 150.4 pm | ± 0.4 pm |

| C−F | 134.5 pm | ± 0.3 pm |

| C−H | 109.9 pm | ± 0.5 pm |

| Angle | Value | Uncertainty |

| ∠C-C-F | 111.9° | ± 0.1° |

Data sourced from a study on benzotrifluoride, an analogue of this compound. researchgate.net

Molecular Modeling and Molecular Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations are powerful tools for investigating the behavior of molecules over time, including their interactions and stability in various environments.

MD simulations have been extensively used for related C3-symmetric molecules, such as 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB) and various benzene-1,3,5-tricarboxamides (BTAs). nih.govrsc.org For instance, MD simulations on the H3BTB-DNA complex were run for 50 nanoseconds in a TIP3P solvent model using the OPLS3 force field to assess its stability and interaction dynamics. nih.gov Similarly, simulations of BTA derivatives are used to understand their self-assembly into supramolecular polymers, a process driven by intermolecular hydrogen bonding. rsc.orgnih.gov These simulations can rationalize the relative stabilities of different aggregated forms, such as dimers versus longer oligomers. rsc.org

In a study on 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), another substituted benzene derivative, MD simulations were used to predict properties like the heat of sublimation and the material's response to pressure and temperature, showing good agreement with experimental data. dtic.mil

Table 2: Parameters from a Molecular Dynamics Simulation of a 1,3,5-Tris(4-carboxyphenyl)benzene-DNA Complex

| Parameter | Description |

|---|---|

| Program | Desmond |

| Simulation Time | 50 ns |

| Solvent Model | TIP3P |

| Force Field | OPLS3 |

| System Neutralization | 0.15 M NaCl |

Data from a study on a related trisubstituted benzene derivative. nih.gov

Prediction of Self-Assembly Pathways and Thermodynamically Favored Product Stabilities

Computational methods can predict how molecules like this compound might spontaneously organize into larger, ordered structures. This self-assembly is governed by thermodynamics, which seeks the most stable (lowest energy) configuration.

Studies on benzene-1,3,5-tricarboxamide (B1221032) (BTA) derivatives, which are structural analogues, show they self-assemble into one-dimensional fibers through three-fold intermolecular hydrogen bonds and hydrophobic effects. nih.gov Atomistic MD simulations and umbrella sampling techniques are used to calculate the potential of mean force for the association of these molecules, revealing the stability of oligomers. rsc.org These studies can differentiate between various hydrogen-bonding patterns, such as an amide-amide (AA) pattern that promotes further assembly, and a more stable but assembly-terminating amide-carboxylate (AC) pattern. rsc.org At zero Kelvin, the AC dimer is calculated to be significantly more stable than the AA dimer. rsc.org

Thermodynamic studies on another analogue, 1,3,5-Tris-(α-naphthyl)benzene (TNB), have determined key parameters like heat capacities and enthalpies of fusion and vaporization using techniques such as differential scanning calorimetry. mdpi.comnih.govresearchgate.net Such data is crucial for establishing the thermodynamic stability of different phases (e.g., crystalline vs. amorphous glass). mdpi.comnih.gov

Table 3: Thermodynamic Parameters for 1,3,5-Tris-(α-naphthyl)benzene (TNB)

| Parameter | Phase | Method |

|---|---|---|

| Heat Capacity | Crystalline & Liquid | Differential & Fast Scanning Calorimetry |

| Vapor Pressure | Saturated | Temperature Dependence Measurement |

| Enthalpy of Fusion | Solid to Liquid | Differential & Fast Scanning Calorimetry |

| Enthalpy of Vaporization | Liquid to Gas | Verified by Solution Calorimetry |

Data sourced from studies on TNB, an analogue of this compound. mdpi.comnih.gov

Analysis of Non-Covalent Interactions (e.g., Pnictogen-πaryl Interactions)

Non-covalent interactions are the primary forces driving self-assembly and molecular recognition. These interactions, though weaker than covalent bonds, collectively determine the structure and stability of supramolecular architectures.

For aromatic systems like this compound, key non-covalent interactions include hydrogen bonding, π-π stacking, and van der Waals forces. researchgate.netvu.nl In related systems, such as benzene-1,3,5-tricarboxamides, three-fold hydrogen bonding between amide groups is the defining interaction for fiber formation. rsc.org Weak C-H···S and C-H···π hydrogen bonds can also provide additional stabilization. rsc.org

Theoretical methods like Symmetry-Adopted Perturbation Theory (SAPT) are used to decompose the interaction energy into electrostatic, dispersion, induction, and exchange components. researchgate.net For many aromatic complexes, electrostatics and dispersion are found to be the dominant stabilizing forces. researchgate.net While the term "pnictogen-πaryl interactions" refers to a specific type of non-covalent bond involving elements from Group 15, the more common interactions anticipated for this compound would involve its sulfur atoms (chalcogens) and the aromatic π-system. Molecular electrostatic potential (MESP) calculations can identify the electron-rich (π-cloud) and electron-poor regions of the molecule, predicting sites for these interactions. researchgate.net

Q & A

(Basic) What synthetic methodologies are recommended for achieving high-purity 1,3,5-Tris(mercaptomethyl)benzene?

To synthesize this compound, nucleophilic substitution reactions are commonly employed. Key considerations include:

- Stoichiometric control : Ensure a 3:1 molar ratio of mercaptide ions to the trihalogenated benzene precursor to minimize incomplete substitution.

- Inert atmosphere : Use nitrogen or argon to prevent oxidation of thiol groups to disulfides during synthesis .

- Catalyst optimization : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in polar aprotic solvents like DMF or THF .

- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol can isolate the product with >95% purity.

(Basic) How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- NMR spectroscopy :

- Mass spectrometry : The molecular ion peak ([M]⁺) should correspond to the molecular weight (C9H12S3: 216.34 g/mol). High-resolution MS (HRMS) can confirm isotopic patterns .

- FT-IR : Strong S-H stretching vibrations near 2550–2600 cm⁻¹ confirm the presence of thiol groups .

(Advanced) How should researchers resolve contradictions in reported reactivity of thiol groups under oxidative conditions?

Discrepancies in oxidation outcomes (e.g., sulfonic acids vs. disulfides) may arise from:

- Reaction conditions : Varying pH (acidic vs. basic media) or oxidizing agents (H2O2 vs. KMnO4) can alter reaction pathways. For example, H2O2 in acetic acid favors disulfide formation, while KMnO4 in aqueous H2SO4 oxidizes thiols to sulfonic acids .

- Computational modeling : Density functional theory (DFT) studies can predict electronic effects of substituents on thiol reactivity. For instance, electron-withdrawing groups may stabilize sulfonic acid intermediates .

- In situ monitoring : Use techniques like Raman spectroscopy or HPLC to track intermediate species during oxidation .

(Advanced) What strategies mitigate disulfide byproduct formation during synthesis?

- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent air oxidation.

- Reducing agents : Add 1–2% ascorbic acid or triphenylphosphine to reduce disulfide back to thiol .

- Low-temperature synthesis : Perform reactions at 0–5°C to slow down radical-mediated oxidation.

- Post-synthesis stabilization : Store the compound in amber vials at -20°C under inert gas .

(Basic) What are the applications of this compound in materials science?

- Coordination polymers : The compound acts as a tridentate ligand for transition metals (e.g., Ag⁺, Cu²⁺) to form porous frameworks for gas storage or catalysis .

- Self-assembled monolayers (SAMs) : Thiol groups anchor the molecule to gold surfaces, enabling sensor development .

- Crosslinking agent : Used in polymer networks (e.g., epoxy resins) to enhance thermal stability .

(Advanced) How can computational methods enhance the design of derivatives for targeted applications?

- Molecular docking : Predict binding affinity of derivatives with biological targets (e.g., antioxidant enzymes) .

- QSAR models : Relate substituent electronic properties (Hammett σ constants) to reactivity or toxicity .

- Crystal structure prediction : Software like Mercury can simulate packing arrangements to guide crystallization trials .

(Basic) What safety protocols are essential for handling this compound?

- Ventilation : Use fume hoods to avoid inhalation of volatile thiols.

- Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact.

- Spill management : Neutralize spills with 10% sodium hypochlorite (bleach) to oxidize thiols into less hazardous sulfonates .

(Advanced) How do steric and electronic effects influence the compound’s stability in aqueous media?

- Steric hindrance : The tris(mercaptomethyl) structure reduces hydrolysis susceptibility compared to linear thiols.

- pH-dependent stability : Under acidic conditions (pH < 3), protonation of thiols (-SH → -SH2⁺) increases solubility but accelerates oxidation. Alkaline conditions (pH > 10) deprotonate thiols, enhancing nucleophilicity .

(Advanced) What analytical techniques resolve challenges in quantifying trace impurities?

- GC-MS with derivatization : Derivatize thiols with iodoacetamide to form stable thioethers for sensitive detection .

- ICP-OES : Measure heavy metal catalysts (e.g., Pd, Cu) at ppm levels in purified samples .

- X-ray crystallography : Confirm absence of crystalline impurities (e.g., disulfide byproducts) .

(Basic) How is the compound utilized in studying antioxidant mechanisms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。